molecular formula C18H16N2O6 B2820842 Methyl 4-({[(1,3-benzodioxol-5-ylmethyl)amino](oxo)acetyl}amino)benzoate CAS No. 333760-56-8

Methyl 4-({[(1,3-benzodioxol-5-ylmethyl)amino](oxo)acetyl}amino)benzoate

Cat. No.: B2820842
CAS No.: 333760-56-8
M. Wt: 356.334
InChI Key: MJBIDOPYUWLRKA-UHFFFAOYSA-N
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Description

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate is a complex organic compound that features a benzodioxole moiety. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including alkylation, reduction, and amide formation, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-24-18(23)12-3-5-13(6-4-12)20-17(22)16(21)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBIDOPYUWLRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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